molecular formula C17H15N B3587991 2-(2,5-dimethylphenyl)quinoline

2-(2,5-dimethylphenyl)quinoline

Cat. No.: B3587991
M. Wt: 233.31 g/mol
InChI Key: XLKRTIKIQUGWGJ-UHFFFAOYSA-N
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Description

2-(2,5-Dimethylphenyl)quinoline is an organic compound that belongs to the quinoline family. Quinolines are nitrogen-containing heterocyclic compounds known for their diverse applications in medicinal and industrial chemistry. The structure of this compound consists of a quinoline core with a 2,5-dimethylphenyl group attached at the 2-position. This compound exhibits unique chemical and physical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dimethylphenyl)quinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically requires the condensation of an aromatic aldehyde with an amine in the presence of an acid catalyst. For instance, 2,5-dimethylbenzaldehyde can be reacted with aniline under acidic conditions to form the desired quinoline derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedländer synthesis or other catalytic processes that ensure high yield and purity. The use of microwave-assisted synthesis and solvent-free conditions has also been explored to make the process more environmentally friendly and efficient .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethylphenyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinolines, and various substituted quinoline derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

2-(2,5-Dimethylphenyl)quinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in developing new pharmaceuticals, particularly for treating infectious diseases and cancer.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,5-dimethylphenyl)quinoline involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or interfering with DNA synthesis, leading to its antimicrobial and anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,5-Dimethylphenyl)quinoline is unique due to the presence of the 2,5-dimethylphenyl group, which imparts distinct steric and electronic effects. These effects can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for specific research and industrial applications .

Properties

IUPAC Name

2-(2,5-dimethylphenyl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N/c1-12-7-8-13(2)15(11-12)17-10-9-14-5-3-4-6-16(14)18-17/h3-11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLKRTIKIQUGWGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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